molecular formula C19H24FN3O3 B5615247 1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5615247
M. Wt: 361.4 g/mol
InChI Key: UEDIXFJTFFCZFB-UHFFFAOYSA-N
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Description

The chemical compound "1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine" pertains to a class of organic compounds known for their complex molecular structures. These compounds are synthesized through multi-step chemical reactions and are often analyzed for their potential in various applications including but not limited to medicinal chemistry.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step reactions, starting from basic organic or inorganic compounds. For example, derivatives of piperidine and imidazol are synthesized using specific precursor materials under controlled conditions to achieve the desired chemical structure and purity (Prasad et al., 2018). The synthesis process often involves condensation, nucleophilic substitution, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine" is typically characterized using techniques such as IR, 1H NMR, and LC-MS spectra. X-ray diffraction studies are also common to confirm the crystal structure, showcasing inter and intra-molecular interactions, which help stabilize the molecule. These studies provide insights into the spatial arrangement of atoms within the molecule and the conformation of cyclic components (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving this compound are primarily based on its functional groups. For example, the piperidine and imidazol rings may undergo various substitution reactions, contributing to the compound's chemical diversity and potential reactivity. Additionally, the presence of fluorophenyl groups can significantly affect the compound's electronic and steric properties, influencing its reactivity and interactions with biological targets.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are determined by the compound's molecular structure. The crystalline form, purity, and stability of compounds like "1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine" can be analyzed using thermal methods like TGA and DSC, which provide information on the compound's thermal stability and phase transitions (Govindhan et al., 2017).

properties

IUPAC Name

2-(3-fluorophenoxy)-1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-25-12-11-23-10-7-21-19(23)15-5-8-22(9-6-15)18(24)14-26-17-4-2-3-16(20)13-17/h2-4,7,10,13,15H,5-6,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIXFJTFFCZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCN(CC2)C(=O)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

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